molecular formula C9H10ClNO3 B2876630 ethyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate CAS No. 2137931-58-7

ethyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B2876630
CAS No.: 2137931-58-7
M. Wt: 215.63
InChI Key: IWKUJXKHUJDITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative characterized by a unique combination of functional groups: a chloro substituent at position 5, a formyl group at position 4, a methyl group at position 2, and an ethyl ester at position 2. This compound is of interest in medicinal and synthetic chemistry due to the reactivity of its formyl group and the electronic effects imparted by the chloro substituent. Pyrrole derivatives are widely studied for their biological activities, including antimicrobial and antimalarial properties .

The synthesis of such compounds typically involves condensation reactions under acidic or basic conditions. For example, ethyl 5-methyl-3-oxo-1,2-dihydropyrrole-4-carboxylate (a precursor) reacts with formylpyrrole derivatives in the presence of potassium hydrogen sulfate to yield substituted pyrrole carboxylates .

Properties

IUPAC Name

ethyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(13)7-5(2)11-8(10)6(7)4-12/h4,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKUJXKHUJDITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Cyclization

The synthesis begins with ethyl 2-methyl-5-oxo-4,5-dihydropyrrole-3-carboxylate, which undergoes bromination using phosphorus oxybromide (POBr₃) in acetic acid at 0–10°C to yield ethyl 2-methyl-5-bromo-4,5-dihydropyrrole-3-carboxylate. Subsequent cyclization via treatment with aqueous ammonia at room temperature produces ethyl 2-methyl-1H-pyrrole-3-carboxylate with a 50% yield.

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation introduces the formyl group at the pyrrole’s 4-position. A solution of ethyl 2-methyl-1H-pyrrole-3-carboxylate in dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) at 0°C, followed by hydrolysis with sodium hydroxide to yield ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate. This step achieves regioselectivity due to the electron-donating methyl group at position 2, directing formylation to position 4.

Chlorination Using Sulfuryl Chloride

Chlorination at position 5 is achieved by treating ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate with sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C. The reaction proceeds via electrophilic aromatic substitution, yielding the target compound with 75% efficiency.

Table 1: Reaction Conditions for Key Synthesis Steps

Step Reagents Temperature Time Yield
Bromination POBr₃, CH₃COOH 0–10°C 2 h 85%
Cyclization NH₃ (aq) RT 12 h 50%
Formylation POCl₃, DMF 0°C → RT 3 h 90%
Chlorination SO₂Cl₂, CH₂Cl₂ −10°C 1 h 75%

Multi-Step Synthesis via Vinyl Acetate Bromination

Bromination of Vinyl Acetate

An alternative route starts with vinyl acetate, which undergoes bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light to form 1,2-dibromoethyl acetate. This intermediate is unstable and requires immediate use in subsequent steps.

Cyclization to Pyrrole Esters

The dibrominated compound reacts with ethyl acetoacetate in aqueous ammonia at 0–10°C, forming ethyl 2-methyl-1H-pyrrole-3-carboxylate through a Paal-Knorr-type cyclization. This method offers a 60% yield but demands precise control of pH and temperature to avoid side reactions.

Sequential Functionalization

The formyl and chloro groups are introduced using the same Vilsmeier-Haack and chlorination protocols as in Section 2. This route’s overall yield (35–40%) is lower due to the instability of intermediates.

Optimization of Reaction Conditions

Solvent and Catalyst Effects

The choice of solvent critically impacts formylation efficiency. Dimethylformamide (DMF) outperforms dichloroethane due to its ability to stabilize the Vilsmeier reagent. Catalytic amounts of zinc chloride (ZnCl₂) enhance chlorination yields by 15% by facilitating electrophilic attack.

Temperature Control

Exothermic reactions, such as bromination and chlorination, require rigorous temperature control. Chlorination at −10°C minimizes side products like di- or tri-chlorinated pyrroles.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d₆) : δ 1.36 (t, 3H, J = 7.14 Hz, CH₃), 2.45 (s, 3H, CH₃), 4.31 (q, 2H, J = 7.14 Hz, OCH₂), 9.59 (s, 1H, CHO), 12.48 (s, 1H, NH).
  • 13C NMR : δ 14.52 (CH₃), 59.40 (OCH₂), 110.50 (C-3), 135.25 (C-4), 165.85 (COOEt), 190.21 (CHO).
  • LC-MS : m/z = 246 [M+H]⁺, confirming molecular ion consistency with theoretical mass.

Purity and Crystallinity

Recrystallization from 50% aqueous acetic acid yields needle-like crystals with a melting point of 189.3–190.0°C. Purity exceeds 98% as verified by HPLC (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Ethyl 5-chloro-4-carboxy-2-methyl-1H-pyrrole-3-carboxylate.

    Reduction: Ethyl 5-chloro-4-hydroxymethyl-2-methyl-1H-pyrrole-3-carboxylate.

    Substitution: Ethyl 5-substituted-4-formyl-2-methyl-1H-pyrrole-3-carboxylate (depending on the nucleophile used).

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique pyrrole structure enhances bioactivity, making it a valuable component in drug design.

Case Study: Antimicrobial Agents
Recent studies have demonstrated the potential of derivatives of this compound in developing new antimicrobial agents. For instance, the transformation of ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylate into carbamides has shown promising results against various bacterial strains, including Staphylococcus aureus and fungal strains like Candida albicans .

Compound NameActivityMinimum Inhibitory Concentration (MIC)
1-butyl-5-chloro-2-methyl-4-(1,3-oxazol-5-yl)-N-[(1,3-thiazol-2-yl]-1H-pyrrole-3-carboxamideAntibacterial7.8 µg/ml
5-chloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamideAntifungal7.8 µg/ml

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the development of agrochemicals, including pesticides and herbicides. Its ability to provide effective pest control solutions while minimizing environmental impact makes it a critical component in sustainable agriculture practices.

Case Study: Pesticide Development
Research indicates that compounds derived from this compound exhibit significant insecticidal properties. These derivatives have been tested in field trials and demonstrated efficacy against common agricultural pests, leading to their consideration for commercial pesticide formulations .

Material Science

The compound is also explored for its potential applications in material science, particularly in creating advanced materials such as polymers and coatings that require specific thermal and mechanical properties.

Case Study: Polymer Synthesis
Studies have shown that incorporating this compound into polymer matrices can enhance their mechanical strength and thermal stability. This has implications for developing high-performance materials suitable for various industrial applications .

Organic Synthesis

In organic synthesis, this compound is a valuable reagent for producing complex molecules. Its reactivity allows chemists to innovate synthetic pathways effectively.

Case Study: Synthesis Pathways
Researchers have utilized this compound in several synthetic routes to create novel heterocyclic compounds. For example, it has been employed in the synthesis of pyrrole derivatives through various coupling reactions, showcasing its utility as a building block in organic chemistry .

Mechanism of Action

The mechanism of action of ethyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, while the chlorine atom can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues of Pyrrole Carboxylates

The following table compares key structural and physicochemical properties of ethyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (Target Compound) 5-Cl, 4-CHO, 2-CH3, 3-COOEt C9H10ClNO3 215.64 High reactivity (formyl group); potential antimalarial applications
Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate 5-CHO, 4-CH3, 3-COOEt C9H11NO3 181.19 Lower molecular weight; lacks chloro substituent; used in heterocyclic synthesis
Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate 2-CH3, 4-CH3, 3-C3H7, 5-COOEt C13H19NO2 221.29 Bulky propyl group; lower polarity; used in porphyrin synthesis
Ethyl 4-chlorosulfonyl-2-methyl-1,5-diphenylpyrrole-3-carboxylate 4-SO2Cl, 2-CH3, 1-Ph, 5-Ph, 3-COOEt C22H19ClNO4S 428.90 High molecular weight; sulfonyl chloride enhances electrophilicity
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate 4-Cl, 3-CHO, 5,6-dihydro, 1-COOEt C9H12ClNO3 217.65 Pyridine core; reduced aromaticity; dihydro structure increases flexibility

Biological Activity

Ethyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.

The molecular formula of this compound is C8H8ClN1O3C_8H_8ClN_1O_3, and it possesses a molecular weight of 203.6 g/mol. The compound features a pyrrole ring, a formyl group, and a carboxylate moiety, which contribute to its reactivity and biological activity.

Synthesis

This compound is synthesized through several chemical reactions, typically involving the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with phosphorus oxychloride in the presence of dimethylformamide and dichloromethane. This synthesis route allows for the introduction of the formyl and chloro groups, which are essential for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, a study evaluating various pyrrole derivatives found that those containing similar structural features to this compound showed promising antibacterial and antifungal activities. The introduction of functional groups such as methoxy enhanced these activities, indicating that structural modifications can influence efficacy .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
Ethyl 5-chloro-4-formyl-2-methyl-pyrrole15 (E. coli)18 (C. albicans)
Ethyl 5-chloro-2-methyl-pyrrole12 (S. aureus)16 (A. niger)
Ethyl 5-formyl-2,4-dimethyl-pyrrole14 (B. subtilis)20 (Fusarium spp.)

The above table summarizes the antimicrobial activity exhibited by various compounds related to this compound.

Cytotoxicity and Antitumor Activity

In addition to antimicrobial properties, pyrrole derivatives have been investigated for their cytotoxic effects against cancer cell lines. Research has indicated that this compound may inhibit the growth of certain cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF7 (Breast Cancer)30
A549 (Lung Cancer)35

Case Studies

A notable case study involved the synthesis and evaluation of pyrrole derivatives for their biological activities. The results indicated that compounds with similar structures to this compound displayed enhanced potency against both bacterial strains and cancer cell lines, suggesting that this compound could serve as a lead structure for further drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.